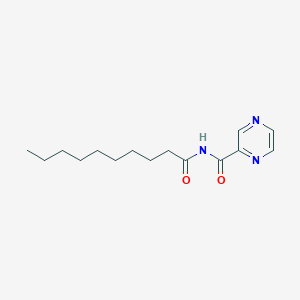![molecular formula C10H14N2O4 B14273682 [4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid CAS No. 133941-04-5](/img/structure/B14273682.png)
[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid is a compound with significant potential in various scientific fields. This compound features a phenyl ring substituted with an amino group and a hydroxypropoxy group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid typically involves the reaction of 4-hydroxyphenyl isocyanate with 3-amino-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halides or alkyl derivatives.
Applications De Recherche Scientifique
[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of [4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid methyl ester
- This compound ethyl ester
- This compound propyl ester
Uniqueness
Compared to its esters, this compound has a free carboxylic acid group, which enhances its solubility in water and allows for more diverse chemical reactions. This makes it a more versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
133941-04-5 |
|---|---|
Formule moléculaire |
C10H14N2O4 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
[4-(3-amino-2-hydroxypropoxy)phenyl]carbamic acid |
InChI |
InChI=1S/C10H14N2O4/c11-5-8(13)6-16-9-3-1-7(2-4-9)12-10(14)15/h1-4,8,12-13H,5-6,11H2,(H,14,15) |
Clé InChI |
ZMMJVVXMQZVUAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)O)OCC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


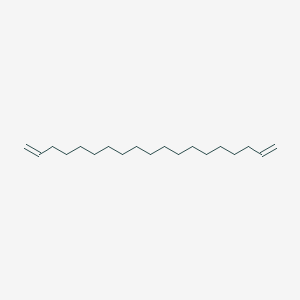
![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
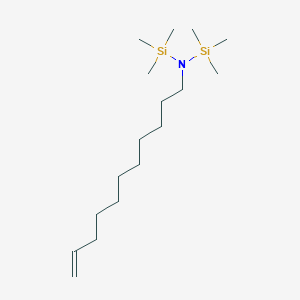
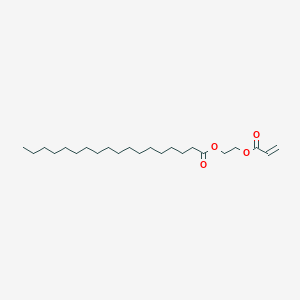
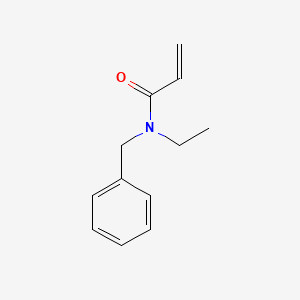
![2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid](/img/structure/B14273647.png)
![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)

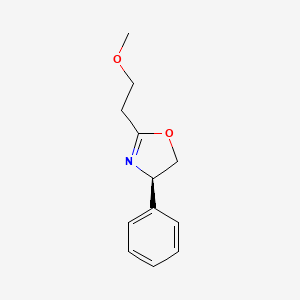
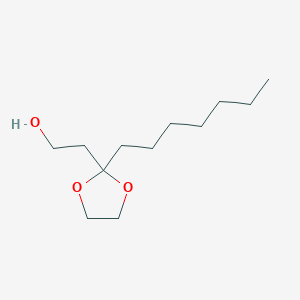

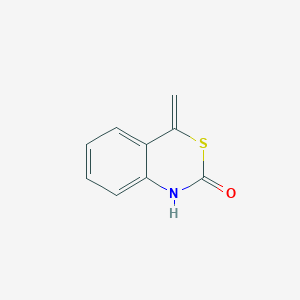
![[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane](/img/structure/B14273687.png)
